

# Technical Support Center: Improving PHM-27 (Human) Peptide Solubility

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Compound of Interest		
Compound Name:	PHM-27 (human)	
Cat. No.:	B2554290	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling the human peptide PHM-27.

### **Frequently Asked Questions (FAQs)**

Q1: What is the amino acid sequence and molecular weight of human PHM-27?

A1: The amino acid sequence of human PHM-27 is H-His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2. Its molecular weight is approximately 2985.4 g/mol .[1]

Q2: I'm having trouble dissolving my lyophilized PHM-27 peptide. Is it soluble in water?

A2: No, PHM-27 is reported to be insoluble in water.[2] This is due to its amino acid composition, which includes a significant number of hydrophobic residues.

Q3: What are the general properties of PHM-27 that affect its solubility?

A3: PHM-27 is a 27-amino acid peptide with a calculated overall positive charge at neutral pH, making it a basic peptide. It also contains approximately 37% hydrophobic amino acids. This combination of basicity and hydrophobicity contributes to its poor aqueous solubility.

Q4: What are the recommended solvents for dissolving PHM-27?



A4: Based on available data, the following solvent systems are recommended for dissolving PHM-27:

- Dimethyl sulfoxide (DMSO)[2]
- A solution of 60% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)[2]
- A solution of 5% acetonitrile in water, in which it is soluble up to 1 mg/ml.[3]

Q5: Can I use sonication to help dissolve my PHM-27 peptide?

A5: Yes, sonication is a recommended technique to aid in the dissolution of peptides.[4][5][6] It helps to break up aggregates and increase the surface area of the peptide powder exposed to the solvent.

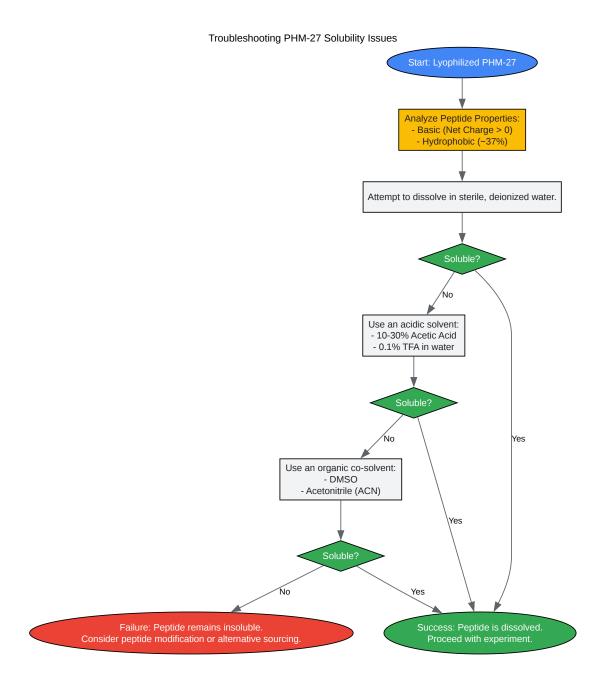
# Troubleshooting Guide Issue: My PHM-27 peptide will not dissolve in aqueous buffers.

**Root Cause Analysis:** 

As a basic and hydrophobic peptide, PHM-27 has a high propensity to aggregate in neutral aqueous solutions. The positive charges can cause repulsion, but the hydrophobic regions of the peptide chains can interact with each other, leading to aggregation and precipitation.

Troubleshooting Workflow:





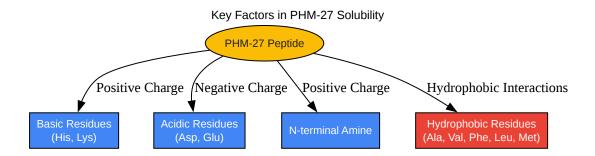
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Caption: A flowchart for troubleshooting PHM-27 solubility.



### **Factors Influencing PHM-27 Solubility**

The solubility of PHM-27 is a balance between its charged (hydrophilic) and hydrophobic residues.



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Caption: Factors influencing the solubility of the PHM-27 peptide.

**Ouantitative Data Summary** 

Solvent System	Concentration	Reference
5% Acetonitrile / Water	Up to 1 mg/ml	[3]
Dimethyl sulfoxide (DMSO)	Not specified	[2]
60% Acetonitrile in water with 0.1% TFA	Not specified	[2]

### **Experimental Protocols**

# Protocol 1: Solubilization of PHM-27 in an Acidic Aqueous Solution

This protocol is suitable for experiments where a low pH is acceptable.



- Preparation: Allow the vial of lyophilized PHM-27 to come to room temperature before opening.
- Initial Dissolution: Add a small amount of sterile, deionized water to the vial to wet the peptide.
- Acidification: Add 10-30% acetic acid dropwise to the peptide suspension. [7][8]
- Vortexing/Sonication: Gently vortex the solution. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-20 seconds), allowing the solution to cool in between to prevent heating.[4]
- Dilution: Once the peptide is dissolved, it can be further diluted with the appropriate aqueous buffer for your experiment.

# Protocol 2: Solubilization of PHM-27 using an Organic Co-solvent (DMSO)

This protocol is recommended when an organic solvent is compatible with the downstream application.

- Preparation: Allow the vial of lyophilized PHM-27 to come to room temperature.
- Initial Dissolution in DMSO: Add a minimal amount of pure DMSO to the vial to dissolve the peptide.[8]
- Vortexing/Sonication: Gently vortex or sonicate as described in Protocol 1 to ensure complete dissolution.
- Dilution: Slowly add the dissolved peptide solution dropwise into your stirred aqueous buffer to the desired final concentration.[8] This gradual addition is crucial to prevent the peptide from precipitating out of solution.

#### Important Considerations:

• Test with a small aliquot first: Before dissolving the entire sample, it is prudent to test the solubility of a small amount of the peptide.[8]



- Avoid repeated freeze-thaw cycles: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to prevent degradation.
- Centrifuge before use: After thawing and before use, centrifuge the peptide solution to pellet any small, undissolved aggregates.[5]
- DMSO and certain amino acids: Be aware that DMSO can oxidize methionine (Met) and
  cysteine (Cys) residues.[5] Since PHM-27 contains a methionine residue, the potential for
  oxidation should be considered, and the use of fresh, high-quality DMSO is recommended. If
  oxidation is a concern, using acetonitrile with TFA (Protocol 1, with modifications) may be a
  better alternative.

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